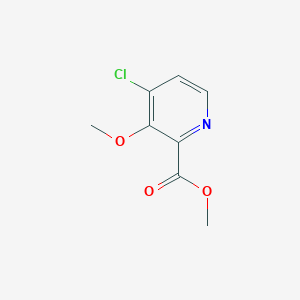

Methyl 4-chloro-3-methoxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-5(9)3-4-10-6(7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELZHNZCMFLCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Theoretical Studies on Methyl 4 Chloro 3 Methoxypicolinate

Elucidation of Reaction Mechanisms for Key Transformations

One of the primary reactions for picolinate (B1231196) synthesis involves the esterification of the corresponding picolinic acid. For instance, the synthesis of Methyl 4-chloropicolinate has been achieved by treating 2-picolinic acid with thionyl chloride to form the acyl chloride, followed by esterification with methanol. The mechanism of this process follows a classical nucleophilic acyl substitution pathway.

Furthermore, the synthesis of various picolinate and picolinic acid derivatives has been explored through multi-component reactions. A proposed mechanism for one such synthesis involves a cooperative vinylogous anomeric-based oxidation, highlighting the intricate electronic effects that govern the formation of the pyridine (B92270) ring. acs.orgresearchgate.net

For chloro-substituted pyridines, nucleophilic aromatic substitution (SNAr) is a critical reaction class. The reactivity of chloropyridines is influenced by the position of the chlorine atom and the presence of other substituents. For example, in the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, the process is confirmed to proceed via an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net Such studies provide a basis for predicting the reactivity of the chloro-substituent in Methyl 4-chloro-3-methoxypicolinate towards various nucleophiles.

Kinetic Studies of Synthetic Steps and Derivatization Reactions

Kinetic studies are crucial for quantifying reaction rates, understanding the influence of reaction conditions, and optimizing synthetic protocols. Although no specific kinetic data for the synthesis or derivatization of this compound has been published, kinetic analyses of related systems offer valuable insights.

For example, kinetic studies on the pyridine-catalyzed hydrolysis of aromatic sulfonyl chlorides have demonstrated how substituent effects in both the substrate and the pyridine catalyst can be correlated using Hammett and Brønsted equations. rsc.org These studies reveal linear free-energy relationships that help in predicting reactivity based on the electronic properties of the substituents.

In another study, the kinetics of epoxidation reactions catalyzed by methyltrioxorhenium were shown to be influenced by the presence of pyridine derivatives. acs.org The reaction rates were determined spectrophotometrically, and the data provided insights into the role of the pyridine as a ligand that stabilizes the catalytic system.

A kinetic investigation into the reaction of 2-methoxynitropyridines with secondary amines in aqueous solution provided second-order rate constants, as illustrated in the table below. researchgate.net These values are instrumental in comparing the reactivity of different amines and understanding the electronic effects of the nitro group's position on the pyridine ring.

Table 1: Second-order rate constants for the reaction of nitropyridines with secondary amines in aqueous solution at 20°C. researchgate.net

| Nitropyridine | Amine | k (L mol⁻¹ s⁻¹) |

|---|---|---|

| 2-methoxy-3-nitropyridine | Morpholine | 0.12 |

| 2-methoxy-3-nitropyridine | Piperidine | 1.3 |

| 2-methoxy-3-nitropyridine | Pyrrolidine | 3.8 |

| 2-methoxy-5-nitropyridine | Morpholine | 0.04 |

| 2-methoxy-5-nitropyridine | Piperidine | 0.45 |

| 2-methoxy-5-nitropyridine | Pyrrolidine | 1.25 |

Disclaimer: The data presented in this table is for structurally related nitropyridine compounds and not for this compound.

Computational Chemistry and Molecular Modeling Approaches

In the absence of experimental data, computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. For substituted pyridines, DFT calculations can predict parameters such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. electrochemsci.org

Studies on various substituted pyridines have used DFT to analyze nucleophilicity, a key factor in their catalytic activity. ias.ac.in By calculating properties like HOMO-LUMO energy gaps and electrostatic potentials, researchers can predict the most likely sites for electrophilic and nucleophilic attack. For instance, DFT calculations on 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine confirmed that the C-2 carbon is the most electrophilic center, which aligns with experimental observations of SNAr reactions. researchgate.net

Table 2: Selected Quantum Chemical Parameters Calculated using DFT for Pyridine Dicarboxylic Acids. electrochemsci.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,3-Pyridine dicarboxylic acid | -7.21 | -2.54 | 4.67 |

| 2,4-Pyridine dicarboxylic acid | -7.43 | -2.31 | 5.12 |

| 2,5-Pyridine dicarboxylic acid | -7.32 | -2.48 | 4.84 |

| 2,6-Pyridine dicarboxylic acid | -7.51 | -2.29 | 5.22 |

Disclaimer: The data in this table is for illustrative purposes and represents calculations on related pyridine derivatives, not this compound.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with solvent molecules. For a molecule like this compound, MD simulations could provide insights into its preferred conformations in different solvents, which can influence its reactivity.

MD simulations have been used to investigate the adsorption of simple aromatic compounds on surfaces and to rationalize the regioselective hydroxylation of aromatic substrates by enzymes. rsc.orgnih.gov For flexible molecules, understanding the accessible conformations is key to predicting how they will interact with other reactants or a catalyst's active site. While no specific MD studies on this compound are available, this methodology would be invaluable for exploring its dynamic properties.

A significant application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. By calculating the potential energy surface for a reaction, it is possible to identify the most likely mechanistic route and the energy barriers that must be overcome.

Quantum chemical calculations have been successfully used to predict unknown reactions and to design new catalysts. nih.gov For a potential reaction involving this compound, computational methods could be used to explore different possible mechanisms, calculate the activation energies for each step, and identify key intermediates and transition state structures. This predictive power can guide experimental work, saving time and resources by focusing on the most plausible reaction conditions.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of "Methyl 4-chloro-3-methoxypicolinate." By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of "this compound."

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For "this compound," one would expect distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) and methyl ester groups. The chemical shifts (δ) and coupling constants (J) would be indicative of their relative positions.

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms. Each unique carbon atom in "this compound," including those in the pyridine ring, the methoxy group, the ester carbonyl, and the methyl group, would produce a distinct signal.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the assigned structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~8.30 (d) | H-6 | ~165.0 | C=O (ester) |

| ~7.50 (d) | H-5 | ~158.0 | C-3 |

| ~4.00 (s) | OCH₃ (methoxy) | ~148.0 | C-6 |

| ~3.95 (s) | OCH₃ (ester) | ~145.0 | C-4 |

| ~125.0 | C-2 | ||

| ~110.0 | C-5 | ||

| ~60.0 | OCH₃ (methoxy) | ||

| ~53.0 | OCH₃ (ester) |

Note: This is a hypothetical data table for illustrative purposes.

Mass spectrometry (MS) is a key technique for determining the molecular weight of "this compound" and for obtaining structural information through fragmentation analysis. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns can help to confirm the presence of the methyl ester and methoxy groups.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]+ | Molecular Ion |

| [M+2]+ | Isotope Peak due to ³⁷Cl |

| [M - 31]+ | Loss of OCH₃ |

| [M - 59]+ | Loss of COOCH₃ |

Note: This is a hypothetical data table for illustrative purposes.

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound." The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule. Key expected absorption bands would include:

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

C-O stretch: Bands corresponding to the C-O bonds of the ester and ether linkages.

C-Cl stretch: An absorption band in the fingerprint region indicating the presence of the chloro substituent.

Aromatic C=C and C=N stretches: Absorptions typical for the pyridine ring.

C-H stretches: Signals for the aromatic and methyl C-H bonds.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of "this compound." A reversed-phase HPLC method, likely utilizing a C18 column, would be suitable for separating the compound from starting materials, by-products, and degradation products. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the main peak is characteristic of the compound, and the peak area is proportional to its concentration, allowing for accurate quantification.

Gas Chromatography (GC) is another powerful technique for the purity assessment of "this compound," provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used for separation. The choice of detector is crucial; a flame ionization detector (FID) can be used for general-purpose analysis, while a mass spectrometer (GC-MS) provides both separation and structural identification of the compound and any impurities. GC-MS is particularly valuable for identifying trace-level impurities by comparing their mass spectra to spectral libraries.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are fundamental to understanding the compound's chemical behavior and intermolecular interactions in the solid state.

For "this compound," a single-crystal X-ray diffraction study would be required. This involves growing a suitable, high-quality crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for "this compound" is not available in the public domain, a hypothetical dataset based on the analysis of structurally similar substituted pyridines is presented in Table 1. This table illustrates the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₈ClNO₃ |

| Formula Weight | 201.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 935.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.432 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Reflections Collected | 5000 |

| Independent Reflections | 2000 |

| R-factor | 0.045 |

This data is hypothetical and serves as an example of the information that would be generated from an X-ray crystallographic analysis.

The data in such a table would provide unequivocal proof of the compound's structure, including the substitution pattern on the pyridine ring.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

In many research contexts, such as monitoring the progress of a chemical reaction or analyzing a final product for impurities, "this compound" will be present in a complex mixture. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for such analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound," being a relatively small molecule, is expected to be amenable to GC-MS analysis. In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile compounds or for analyses where derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) or its more powerful variant, tandem mass spectrometry (LC-MS/MS), is the method of choice. LC separates compounds in a liquid mobile phase based on their affinity for the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS/MS provides an additional layer of selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This is particularly useful for quantifying low levels of the compound in a complex matrix, such as in a pharmaceutical formulation.

Given that "this compound" has been identified as an intermediate in the synthesis of CXCR-2 receptor antagonists, LC-MS/MS would be a highly relevant technique for its quantification in biological matrices or reaction mixtures. google.com

While no specific experimental mass spectral data has been published for "this compound," a predicted fragmentation pattern can be derived from its structure. The expected monoisotopic mass and some predicted fragments are shown in Table 2.

Table 2: Predicted Mass Spectral Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₈ClNO₃ |

| Monoisotopic Mass | 201.0193 u |

| Predicted Fragments (m/z) | |

| [M-CH₃]⁺ | 186.0 |

| [M-OCH₃]⁺ | 170.0 |

| [M-COOCH₃]⁺ | 142.0 |

| [Pyridine ring fragments] | Various |

This data is predicted based on the chemical structure and has not been experimentally confirmed.

The selection of either GC-MS or LC-MS/MS would depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the volatility of the compound.

Applications in Non Medical Chemical Disciplines

Role as a Synthetic Building Block in Organic Chemistry

In organic chemistry, the strategic value of a compound is often determined by its ability to serve as a scaffold for constructing more elaborate molecular architectures. Methyl 4-chloro-3-methoxypicolinate fits this role as a functionalized heterocyclic building block. The pyridine (B92270) ring is a common feature in many biologically active compounds, and the substituents on this particular molecule offer multiple sites for chemical modification.

The chlorine atom can be replaced through various nucleophilic substitution reactions, allowing for the introduction of new functional groups. The ester group can be hydrolyzed to a carboxylic acid or converted into other derivatives, while the methoxy (B1213986) group influences the reactivity of the pyridine ring. This chemical versatility makes it an attractive starting material for chemists engaged in discovery research. The compound is available from various chemical suppliers, often categorized under "Heterocyclic Building Blocks" for research and development purposes. chemicalbook.combldpharm.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1255917-95-3 chemicalbook.com |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | Pale-yellow to Yellow to Brown Solid or liquid |

While specific industrial-scale applications of this exact molecule are not extensively documented in public literature, related structures like 4-chloro-3-methoxy-2-methylpyridine (B28138) are known to be crucial intermediates in the synthesis of pharmaceutical compounds. google.compatsnap.com This underscores the established utility of the 4-chloro-3-methoxy-pyridine core in complex synthesis.

Precursor for Agrochemical Active Ingredients

The picolinic acid framework is the backbone of a major class of synthetic auxin herbicides, which have been used in agriculture for decades. mdpi.comnih.gov These herbicides mimic the natural plant growth hormone auxin, causing uncontrolled growth and leading to the death of susceptible weed species. mdpi.com The development of new herbicides is a continuous process driven by the need to manage weed resistance and improve crop safety and environmental profiles.

Picolinate (B1231196) herbicides include well-known compounds such as picloram (B1677784) and clopyralid, as well as newer, highly active molecules like halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). mdpi.comresearchgate.netnih.gov A common strategy in modern herbicide design is to use a substituted picolinic acid skeleton as a template and introduce novel chemical groups to create new active ingredients. nih.gov

In this context, this compound serves as a potential starting material or precursor for the synthesis of new herbicidal candidates. The design process involves using such building blocks to generate a library of new molecules that can be screened for biological activity. For example, researchers have successfully created potent herbicides by introducing aryl-substituted pyrazole (B372694) or indazole groups at the 6-position of the picolinic acid ring. mdpi.comnih.gov The specific substitution pattern of this compound (4-chloro, 3-methoxy) provides a distinct chemical environment that could lead to the discovery of herbicides with unique properties or novel modes of action.

Structure-Activity Relationship (SAR) studies are fundamental to the discovery of new agrochemicals. This process involves synthesizing a series of structurally related compounds and evaluating how changes in their chemical structure affect their herbicidal efficacy. The goal is to identify the chemical features that are essential for activity and to optimize the molecule for potency, selectivity, and safety. mdpi.comnih.gov

Picolinate herbicides have been the subject of extensive SAR studies. mdpi.comresearchgate.netnih.gov For a compound like this compound, an SAR campaign would involve systematically modifying the structure. For instance, chemists might:

Replace the chlorine atom at the 4-position with other halogen atoms or functional groups.

Alter the group at the 6-position, which is known to be a critical site for influencing herbicidal activity in other picolinates. mdpi.com

Modify the ester group at the 2-position.

By correlating these structural changes with the observed herbicidal effects on various weed species, researchers can build a predictive SAR model. nih.gov This model then guides the design of next-generation compounds with improved performance.

Table 2: Example Findings from SAR Studies on Picolinate Herbicides

| Lead Structure/Series | Key Finding | Reference |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | The type of substituent on the aryl ring significantly impacted herbicidal activity against Arabidopsis thaliana. Compound V-7 was 45 times more potent than the commercial herbicide halauxifen-methyl. | mdpi.com |

| 6-Indazolyl-2-picolinic acids | The position of substituents on the indazole ring was crucial for activity. Electron-donating groups like methoxy decreased activity, while substitutions at the 4-position were more effective than those at the 5-position. | nih.gov |

| 3-chloro-6-pyrazolyl-picolinates | Introduction of a pyrazolyl group at the 6-position of 3-chloro-2-picolinic acid led to compounds with broader herbicidal activity than the parent compound, clopyralid. | mdpi.com |

These studies illustrate how a foundational building block can be elaborated into a series of candidates to optimize biological activity, a process for which this compound is a suitable substrate.

Development of Specialty Chemicals and Materials

Specialty chemicals are a category of products valued for their performance or function rather than their composition alone. As a functionalized heterocyclic compound, this compound holds potential as an intermediate in the synthesis of various specialty chemicals beyond the agrochemical field. Its multiple reaction sites allow for its incorporation into larger, more complex molecules that could find use as dyes, pigments, or electronic materials.

However, specific applications of this compound in the development of materials or other specialty chemicals are not well-documented in publicly available scientific literature. chemicalbook.com Its primary role appears to be that of a building block for discovery research, where its full potential in materials science and other areas remains a subject for future exploration.

Future Research Perspectives and Challenges

Development of More Sustainable and Green Synthetic Routes

The industrial viability and environmental impact of chemical compounds are increasingly dependent on the efficiency and sustainability of their synthetic pathways. For methyl 4-chloro-3-methoxypicolinate and its derivatives, a key challenge lies in developing greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Current research in pyridine (B92270) synthesis points towards several promising green strategies. nih.gov These include one-pot multicomponent reactions, which increase efficiency by combining several synthetic steps into a single operation, thereby saving time, solvents, and energy. nih.govresearchgate.net The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) and the application of alternative energy sources such as microwave irradiation and ultrasonic production are also at the forefront of green chemical synthesis. researchgate.netacs.org Microwave-assisted synthesis, for instance, has been shown to dramatically shorten reaction times from hours to minutes and improve yields for pyridine derivatives. acs.org

A patented synthesis method for a related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), highlights a move toward greener processes by using dimethylformamide (DMF) to absorb excess phosphorus oxychloride, thereby generating a useful byproduct (a Vilsmeier reagent) and significantly reducing acidic wastewater. google.com Future research could adapt and refine such principles for the synthesis of this compound, focusing on catalytic routes that replace stoichiometric reagents and designing processes with high atom economy.

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups of this compound provide fertile ground for exploring novel chemical reactions. The chlorine atom at the 4-position is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. researchgate.net Research into the reactivity of the carbon-chlorine bond under various catalytic conditions (e.g., transition-metal-catalyzed cross-coupling reactions) could yield a diverse library of new picolinate (B1231196) derivatives.

Furthermore, the interplay between the methoxy (B1213986) group, the ester, and the pyridine nitrogen could lead to unprecedented transformations. For example, recent studies on picolinate-metal complexes have demonstrated their role in activating oxidizing agents for environmental remediation, suggesting that the electronic properties of the picolinate scaffold can be harnessed for catalysis. acs.org Investigating the coordination chemistry of this compound with different metals could uncover novel catalytic activities. The potential for intramolecular reactions, guided by the specific substitution pattern, also remains a largely unexplored area that could lead to the synthesis of complex heterocyclic structures.

Rational Design of Derivatives for Specific Industrial Applications

Pyridine and its derivatives are integral scaffolds in numerous pharmaceuticals and agrochemicals. nih.govnih.gov The rational design of derivatives of this compound offers a strategic approach to developing new molecules with tailored properties for specific industrial uses. By systematically modifying the core structure—for instance, by replacing the chlorine or methoxy groups or by altering the ester moiety—it is possible to fine-tune the compound's physicochemical and biological properties.

This design process can be guided by structure-activity relationship (SAR) studies. For example, in drug discovery, pyridine rings are often incorporated to enhance binding to biological targets or to improve pharmacokinetic profiles. nih.govmdpi.com Derivatives of this compound could be designed as potential anticancer agents, anti-inflammatory drugs, or herbicides. The key is a methodical approach where structural modifications are correlated with changes in biological activity, leading to the optimization of lead compounds for efficacy and safety.

Integration of Computational and Experimental Approaches for Enhanced Research Outcomes

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. nih.govrsc.org For this compound, this integrated approach can significantly accelerate the pace of discovery and development. Computational tools, such as Density Functional Theory (DFT), can be employed to predict the reactivity of different sites on the molecule, elucidate reaction mechanisms, and calculate key molecular properties. researchgate.net

For instance, computational models can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic experiments. nih.gov In the context of rational derivative design, computational docking simulations can predict how well a designed molecule might bind to a specific protein target, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This predictive power reduces the need for extensive and often costly experimental screening. researchgate.net By validating computational predictions with targeted experiments, a deeper understanding of the compound's chemical behavior can be achieved, leading to more efficient and innovative research outcomes.

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-3-methoxypicolinate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorination of methyl 3-methoxypicolinate using reagents like POCl₃ or SOCl₂ under reflux (80–100°C, 6–12 hours) can introduce the chloro group at the 4-position . Optimization involves adjusting solvent polarity (e.g., chlorobenzene or DMF), stoichiometry of reagents, and reaction time. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C3, chloro at C4) and ester functionality. For instance, the methoxy group typically resonates at δ 3.8–4.0 ppm .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI+) verifies molecular weight (C₈H₈ClNO₃, [M+H]⁺ = 202.6) and purity (>97%) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in derivatives, as demonstrated in structurally related pyridine salts .

Q. What are the recommended storage and handling protocols for this compound?

Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. For solubility, prepare stock solutions in DMSO (10 mM) with sonication (30 minutes) or gentle heating (37°C). Avoid aqueous buffers unless stabilized with co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying electrophilic centers (C4) susceptible to attack. Local kinetic-energy density analysis reveals steric effects from the methoxy group at C3, which may hinder nucleophilic access. Solvent effects (PCM model) further refine activation energies for SNAr mechanisms in polar aprotic solvents .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR shifts (e.g., overlapping aromatic protons) can be addressed by:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and carbon-proton correlations.

- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns.

- Comparative Analysis : Cross-reference with analogs like methyl 4-amino-3,6-dichloropicolinate, where amino groups downfield-shift adjacent protons .

Q. How do substitution patterns on the pyridine ring influence biological activity?

- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity, increasing reactivity in enzyme inhibition assays.

- Methoxy Orientation : Ortho-substitution (C3) sterically blocks planar binding to hydrophobic enzyme pockets, reducing efficacy compared to para-substituted analogs.

- Case Study : Methyl 6-hydroxy-4-methoxypicolinate exhibits lower antimicrobial activity than its dichloro counterpart due to reduced electrophilicity .

Q. What methodologies ensure compliance with ethical guidelines in biological testing?

- In Vitro Systems : Use cell lines (e.g., HEK293) for preliminary toxicity screening (IC₅₀ via MTT assay).

- Regulatory Adherence : Follow OECD Guidelines 423 (acute toxicity) and exclude FDA-unapproved applications .

- Data Transparency : Disclose all solvent concentrations (e.g., DMSO <0.1% v/v) to avoid cytotoxicity artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.